Butaprost Butaprost Butaprost, a structural analog of PGE2, is a selective agonist for the EP2 receptor subtype. EP2 receptors are expressed on human neutrophils and on respiratory, vascular, and uterine smooth muscle. Butaprost binds with about 1/10 the affinity of PGE2 to the recombinant murine EP2 receptor, and does not bind appreciably to any of the other murine EP receptors or DP, TP, FP, or IP receptors. The EC50 for the stimulation of cAMP by butaprost in COS cells transfected with the human EP2 receptor is about 5 µM, while the EC50 for PGE2 in this assay is about 43 nM. Butaprost has frequently been used to pharmacologically define the EP receptor expression profile of various human and animal tissues and cells. Cayman Chemical is a leading manufacturer of prostaglandin products and is currently the sole supplier of butaprost.
Brand Name: Vulcanchem
CAS No.: 69685-22-9
VCID: VC0157854
InChI: InChI=1S/C24H40O5/c1-3-14-24(15-9-16-24)22(27)12-8-11-19-18(20(25)17-21(19)26)10-6-4-5-7-13-23(28)29-2/h8,11,18-19,21-22,26-27H,3-7,9-10,12-17H2,1-2H3
SMILES: CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)OC)O)O
Molecular Formula: C24H40O5
Molecular Weight: 408.6

Butaprost

CAS No.: 69685-22-9

Reference Standards

VCID: VC0157854

Molecular Formula: C24H40O5

Molecular Weight: 408.6

Butaprost - 69685-22-9

CAS No. 69685-22-9
Product Name Butaprost
Molecular Formula C24H40O5
Molecular Weight 408.6
IUPAC Name methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate
Standard InChI InChI=1S/C24H40O5/c1-3-14-24(15-9-16-24)22(27)12-8-11-19-18(20(25)17-21(19)26)10-6-4-5-7-13-23(28)29-2/h8,11,18-19,21-22,26-27H,3-7,9-10,12-17H2,1-2H3
Standard InChIKey XRISENIKJUKIHD-KHAOJFLNSA-N
SMILES CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)OC)O)O
Description Butaprost, a structural analog of PGE2, is a selective agonist for the EP2 receptor subtype. EP2 receptors are expressed on human neutrophils and on respiratory, vascular, and uterine smooth muscle. Butaprost binds with about 1/10 the affinity of PGE2 to the recombinant murine EP2 receptor, and does not bind appreciably to any of the other murine EP receptors or DP, TP, FP, or IP receptors. The EC50 for the stimulation of cAMP by butaprost in COS cells transfected with the human EP2 receptor is about 5 µM, while the EC50 for PGE2 in this assay is about 43 nM. Butaprost has frequently been used to pharmacologically define the EP receptor expression profile of various human and animal tissues and cells. Cayman Chemical is a leading manufacturer of prostaglandin products and is currently the sole supplier of butaprost.
Synonyms 15-deoxy-16S-hydroxy-17-cyclobutyl PGE1 methyl ester;TR 4979
Reference 1.Regan, J.W.,Bailey, T.J.,Pepperl, D.J., et al. Cloning of a novel human prostaglandin receptor with characteristics of the pharmacologically defined EP2 subtype. Molecular Pharmacology 46, 213-220 (1994).
PubChem Compound 53394153
Last Modified Nov 11 2021
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